![molecular formula C10H17Cl2N3O2 B1435684 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride CAS No. 1803567-45-4](/img/structure/B1435684.png)
5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride
Overview
Description
5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPD and has been extensively studied for its biochemical and physiological effects.
Scientific Research Applications
Aurora Kinase Inhibition and Cancer Treatment
Compounds similar to 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride have been studied for their potential in treating cancer by inhibiting Aurora kinases. These enzymes are crucial for cell division, and their inhibition can suppress tumor growth (ロバート ヘンリー,ジェームズ, 2006).
Synthesis and Characterization for Heterocyclic Amino Acids
Research has focused on the development and regioselective synthesis of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates as novel heterocyclic amino acids. These are valuable for their potential as achiral and chiral building blocks (Matulevičiūtė et al., 2021).
Potential as a PET Imaging Agent
The compound's structural analogs have been studied for their potential as PET imaging agents. For example, research on [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide explored its application in imaging CB1 receptors, providing insights into neurological conditions (Kumar et al., 2004).
Exploration of Molecular Interactions
Studies have investigated the molecular interactions of compounds structurally related to 5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride with cannabinoid receptors. This research provides valuable insights into the design of receptor antagonists and their potential therapeutic applications (Shim et al., 2002).
properties
IUPAC Name |
5-methyl-1-piperidin-4-ylpyrazole-4-carboxylic acid;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-7-9(10(14)15)6-12-13(7)8-2-4-11-5-3-8;;/h6,8,11H,2-5H2,1H3,(H,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPLSTWCJUQQIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2CCNCC2)C(=O)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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